5-(Naphthalen-1-yl)pentan-1-amine
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Overview
Description
5-(Naphthalen-1-yl)pentan-1-amine is an organic compound with the molecular formula C15H19N. It is characterized by a naphthalene ring attached to a pentylamine chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)pentan-1-amine typically involves the reaction of naphthalene with a pentylamine derivative. One common method is the reductive amination of 1-naphthaldehyde with pentylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
5-(Naphthalen-1-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)pentan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Naphthylamine: An aromatic amine derived from naphthalene, used in dye production.
Naphthalene-1-yl)phenazine-1-carboxamide: A compound with fungicidal properties
Uniqueness
5-(Naphthalen-1-yl)pentan-1-amine is unique due to its specific structure, which combines a naphthalene ring with a pentylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C15H19N |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
5-naphthalen-1-ylpentan-1-amine |
InChI |
InChI=1S/C15H19N/c16-12-5-1-2-7-13-9-6-10-14-8-3-4-11-15(13)14/h3-4,6,8-11H,1-2,5,7,12,16H2 |
InChI Key |
UNZAPRWRLHDGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCN |
Origin of Product |
United States |
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